2-Fluoro-2-phenylpentan-1-amine
Overview
Description
“2-Fluoro-2-phenylpentan-1-amine” is a chemical compound with the molecular formula C11H16FN . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . It is available for purchase with a molecular weight of 181.25 g/mol.
Synthesis Analysis
The synthesis of similar compounds, such as 1-phenylpropan-2-amine derivatives, has been achieved using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . It contains a total of 29 bonds; 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Scientific Research Applications
Synthesis and Derivatization Techniques
Synthesis of Fluoropyrrole Derivatives : A study demonstrated the synthesis of β-fluoropyrrole derivatives via a one-pot reaction involving ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines. This method highlights the utility of fluorinated compounds in the generation of complex pyrrole-based structures, showcasing the relevance of fluoroamino compounds in organic synthesis (Kim et al., 2007).
Chiral Resolution Reagents : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as a synthetic, enantiopure chiral resolution reagent. It demonstrates a straightforward method for reacting with α-chiral primary and secondary amines, highlighting its potential in the analysis of scalemic mixtures of amines and emphasizing the importance of fluorine in modifying the properties of organic molecules for analytical purposes (Rodríguez-Escrich et al., 2005).
Analytical Characterization
Characterization of Research Chemicals : Research on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers underscores the complex analytical challenges posed by new psychoactive substances. This study provides a comprehensive analytical characterization, demonstrating the role of fluorine in complicating the analytical profiles of novel compounds and emphasizing the importance of sophisticated analytical techniques in distinguishing between closely related fluorinated isomers (Dybek et al., 2019).
Enantioselective Synthesis and Analysis : The enantioselective synthesis of β-fluoro amines via β-amino α-fluoro nitroalkanes showcases a method for preparing enantioenriched compounds where nitrogen and fluorine atoms are attached to sp3-hybridized carbons. This work highlights the strategic use of fluoroamines in synthesizing neurologically relevant molecules with specific stereochemical configurations, demonstrating the significance of fluorine in enabling precise synthetic control over the molecular architecture (Vara & Johnston, 2016).
Mechanism of Action
Target of Action
Amines are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure and properties of the amine, in this case, 2-Fluoro-2-phenylpentan-1-amine.
Mode of Action
Amines generally interact with their targets through various mechanisms, such as acting as agonists or antagonists at receptors, or as substrates or inhibitors of enzymes . The specific mode of action of this compound would depend on its specific targets.
Biochemical Pathways
Amines can affect various biochemical pathways depending on their specific targets . The downstream effects would depend on the specific pathways affected by this compound.
Pharmacokinetics
The pharmacokinetic properties of amines can vary widely depending on their specific structures . The bioavailability of this compound would depend on its specific ADME properties.
Result of Action
The effects would depend on the specific mode of action and the biochemical pathways affected by this compound .
Action Environment
Various environmental factors, such as ph, temperature, and the presence of other substances, can influence the action of amines .
Properties
IUPAC Name |
2-fluoro-2-phenylpentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-8-11(12,9-13)10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERHKWLHVDHVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)(C1=CC=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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